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Compound of Interest

Compound Name:
Potassium 4-isopropyl-1,3-

thiazole-2-carboxylate

CAS No.: 1246556-07-9

Cat. No.: B1407594

Get Quote

Executive Summary: The "Privileged Scaffold"
The thiazole ring—specifically the 1,3-thiazole—is a "privileged scaffold" in medicinal

chemistry, serving as a bioisostere for pyridine and imidazole. Its unique electronic distribution,

characterized by the electron-donating sulfur and the electron-accepting nitrogen, allows for

precise modulation of lipophilicity (

) and binding affinity.

This guide focuses exclusively on 4-substituted thiazole derivatives. The C-4 position is the

primary vector for introducing molecular diversity, governing the "tail" interactions within

hydrophobic pockets of kinases (e.g., EGFR, VEGFR) and bacterial enzymes (e.g., DNA

Gyrase B).
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The Hantzsch thiazole synthesis remains the gold standard for generating 4-substituted

derivatives due to its regioselectivity and compatibility with diverse functional groups.

Mechanistic Pathway
The reaction involves the condensation of an

-haloketone with a thioamide (or thiourea). The mechanism proceeds via two key steps:

S-Alkylation: Nucleophilic attack of the sulfur on the

-carbon of the haloketone (SN2).

Cyclodehydration: Intramolecular attack of the nitrogen on the carbonyl carbon, followed by

loss of water.

Validated Experimental Protocol
Objective: Synthesis of 2-amino-4-(4-fluorophenyl)thiazole (Target Intermediate).

Reagents:

4-Fluoro-2-bromoacetophenone (1.0 equiv, 5.0 mmol)

Thiourea (1.5 equiv, 7.5 mmol)

Ethanol (Absolute, 10 mL)

Sodium bicarbonate (sat.[1] aq.)

Step-by-Step Procedure:

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-

bromoacetophenone (1.09 g) in 10 mL of absolute ethanol.

Addition: Add thiourea (0.57 g) in a single portion.

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4

hours. Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexanes). The
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starting bromide spot (

) should disappear.

Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate

may form.

Neutralization: Pour the mixture into 50 mL of ice-water. Basify to pH 8–9 using saturated

sodium bicarbonate solution. The free base will precipitate as a solid.[1]

Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (

mL) to remove inorganic salts.

Purification: Recrystallize from hot ethanol/water (4:1) to yield off-white crystals.

Yield Expectation: 85–92% Characterization:

H NMR (DMSO-

) should show a singlet at

ppm (thiazole C5-H) and a broad singlet at

ppm (NH

).
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Caption: Validated workflow for the Hantzsch synthesis of 4-substituted thiazoles.

SAR Case Study 1: Oncology (Kinase Inhibition)
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In the context of EGFR (Epidermal Growth Factor Receptor) inhibition, the 4-position of the

thiazole ring dictates the interaction with the hydrophobic "back pocket" of the ATP-binding site.

Electronic & Steric Vectors
4-Phenyl Substitution: Direct attachment of a phenyl ring at C-4 is critical for

-

stacking interactions with residues like Phe723 in EGFR.

Para-Substitution Effects:

Electron-Withdrawing Groups (EWGs): Substituents like -F or -Cl at the para position of

the 4-phenyl ring often enhance potency. This is attributed to increased metabolic stability

and favorable electrostatic interactions with the gatekeeper residue.

Electron-Donating Groups (EDGs): Strong EDGs like -OMe can sometimes reduce

potency if they introduce steric clashes or unfavorable desolvation penalties, although 3,4-

dimethoxy patterns are common in other scaffolds.

Data Summary: EGFR Inhibition ( )
Note: Data represents trends synthesized from multiple SAR studies (e.g., thiazolyl-

pyrazolines).[2][3]
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Compound ID
R-Group (at 4-
Phenyl)

Electronic
Effect (

)

EGFR

(nM)
Interpretation

TZ-01 -H 0.00 145 Baseline activity.

TZ-02 -F +0.06 40

Enhanced

lipophilicity &

metabolic

stability.

TZ-03 -Cl +0.23 55

Good potency,

slightly bulkier

than F.

TZ-04 -OMe -0.27 114

EDG reduces

potency slightly

vs. EWG.

TZ-05 -NO +0.78 210

Strong EWG but

poor

solubility/permea

bility.

SAR Case Study 2: Antimicrobial (DNA Gyrase B)
For antimicrobial agents targeting bacterial DNA Gyrase B (GyrB), the 4-substituted thiazole

acts as a linker that orients the molecule into the ATP-binding pocket.

Key Interactions
Asp73 Interaction: The nitrogen of the thiazole ring often serves as a hydrogen bond

acceptor for the conserved Asp73 residue (in E. coli numbering).

Lipophilicity Balance: Unlike kinase inhibitors, antibacterial agents require a strict ClogP

window (usually < 4) to penetrate the bacterial cell wall (especially Gram-negative).

Optimization: Replacing a 4-phenyl group with a 4-(morpholinomethyl) or 4-alkyl group can

improve solubility and cell penetration while maintaining the core binding geometry.
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Computational Workflow: Molecular Docking
To rationalize SAR data, molecular docking is essential.[4] The following workflow uses a

standard AutoDock/Vina pipeline.

Protocol
Protein Prep: Download PDB (e.g., 1M17 for EGFR or 1KZN for GyrB). Remove water

molecules.[5] Add polar hydrogens and Kollman charges.

Ligand Prep: Draw 4-substituted thiazoles. Minimize energy (MMFF94 force field). Detect

rotatable bonds (focus on the C4-Phenyl bond).

Grid Generation: Center grid box on the co-crystallized ligand (e.g., Erlotinib binding site).

Docking: Run Genetic Algorithm (Lamarckian). Generate 50 poses.

Analysis: Filter by Binding Energy (

kcal/mol) and RMSD (< 2.0 Å).

Logic Diagram
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Caption: In-silico molecular docking workflow for thiazole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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